1-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
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Overview
Description
1-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a naphthyl group, and a dimethoxybenzoate moiety. Its synthesis and reactivity make it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps:
Formation of the Chlorophenoxyacetyl Intermediate: This step involves the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-chlorophenoxyacetic acid.
Acylation Reaction: The 4-chlorophenoxyacetic acid is then reacted with hydrazine hydrate to form the carbohydrazide intermediate.
Coupling with Naphthyl Group: The carbohydrazide intermediate is coupled with 2-naphthylamine under acidic conditions to form the hydrazonoyl derivative.
Esterification: Finally, the hydrazonoyl derivative is esterified with 3,4-dimethoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate exerts its effects depends on its application:
Biological Systems: It may act by binding to specific enzymes or receptors, thereby modulating their activity. The chlorophenoxy and naphthyl groups can interact with hydrophobic pockets in proteins, while the carbohydrazonoyl group can form hydrogen bonds with amino acid residues.
Chemical Reactions: The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorophenoxy and dimethoxybenzoate groups, which can stabilize reaction intermediates and transition states.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-Bromo-2-(2-((3-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
Uniqueness
1-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.
Properties
CAS No. |
767305-72-6 |
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Molecular Formula |
C28H23ClN2O6 |
Molecular Weight |
518.9 g/mol |
IUPAC Name |
[1-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C28H23ClN2O6/c1-34-25-14-8-19(15-26(25)35-2)28(33)37-24-13-7-18-5-3-4-6-22(18)23(24)16-30-31-27(32)17-36-21-11-9-20(29)10-12-21/h3-16H,17H2,1-2H3,(H,31,32)/b30-16+ |
InChI Key |
FOXNWZPLQUYMNI-OKCVXOCRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)COC4=CC=C(C=C4)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)COC4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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